molecular formula C11H14FN B1624251 3-(2-Fluorobenzyl)pyrrolidine CAS No. 768341-24-8

3-(2-Fluorobenzyl)pyrrolidine

Cat. No. B1624251
M. Wt: 179.23 g/mol
InChI Key: QOURVRXOUYVMGM-UHFFFAOYSA-N
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Description

“3-(2-Fluorobenzyl)pyrrolidine” is a compound with the molecular formula C11H14FN . It has a molecular weight of 179.23 g/mol . The IUPAC name for this compound is 3-[(2-fluorophenyl)methyl]pyrrolidine .


Molecular Structure Analysis

The molecular structure of “3-(2-Fluorobenzyl)pyrrolidine” includes a pyrrolidine ring attached to a fluorobenzyl group . The InChI string representation of the molecule is InChI=1S/C11H14FN/c12-11-4-2-1-3-10(11)7-9-5-6-13-8-9/h1-4,9,13H,5-8H2 . The Canonical SMILES representation is C1CNCC1CC2=CC=CC=C2F .


Chemical Reactions Analysis

While specific chemical reactions involving “3-(2-Fluorobenzyl)pyrrolidine” are not detailed in the sources I found, pyrrolidine derivatives are known to be employed in various chemical reactions due to their versatility .


Physical And Chemical Properties Analysis

“3-(2-Fluorobenzyl)pyrrolidine” has a molecular weight of 179.23 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 2 . The Exact Mass is 179.111027613 g/mol , and the Monoisotopic Mass is also 179.111027613 g/mol . The Topological Polar Surface Area is 12 Ų , and it has a Heavy Atom Count of 13 .

Scientific Research Applications

Synthesis and Characterization

  • A study focused on synthesizing and characterizing heterocycle-based molecules like "4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one" which is closely related to 3-(2-Fluorobenzyl)pyrrolidine. These molecules have potential applications in non-linear optics due to their high hyperpolarizability and are also investigated for their stability and reactive properties in water, providing insights into their potential for various chemical applications (Murthy et al., 2017).

Fluorescent Chemosensors

  • Research on pyrrolo[3,4-c]pyridine-based fluorophores has revealed their utility as selective chemosensors for Fe3+/Fe2+ ions. These compounds exhibit high fluorescence activity and are applicable in biological contexts such as imaging Fe3+ in living HepG2 cells, indicating their potential in medical diagnostics and research (Maity et al., 2018).

Selective Sensors

  • Pyrrolidine derivatives have been developed as selective sensors for various ions. A pyrrolidine constrained bipyridyl-dansyl fluoroionophore was synthesized, acting as a selective ratiometric and colorimetric chemosensor for Al(3+) based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).

Pharmacological Investigations

  • N-benzylated pyrrolidin-2-one derivatives were synthesized and evaluated for their anti-Alzheimer's activity. The research aimed to develop these compounds as potential therapeutic agents, indicating the relevance of pyrrolidine derivatives in neuropharmacology (Gupta et al., 2020).

Photocatalytic Applications

  • A study on pyridylic C-H functionalization through photocatalytic radical-mediated fluoroalkylation highlights the versatility of pyrrolidine derivatives in chemical synthesis, demonstrating their role in facilitating complex chemical transformations (Kim et al., 2022).

Future Directions

Pyrrolidine derivatives, including “3-(2-Fluorobenzyl)pyrrolidine”, continue to be of interest in drug research and development due to their diverse biological activities . Future research may focus on exploring new synthetic methods, investigating their mechanisms of action, and developing novel biologically active compounds .

properties

IUPAC Name

3-[(2-fluorophenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-11-4-2-1-3-10(11)7-9-5-6-13-8-9/h1-4,9,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOURVRXOUYVMGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443416
Record name 3-(2-FLUOROBENZYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorobenzyl)pyrrolidine

CAS RN

768341-24-8
Record name 3-(2-FLUOROBENZYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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